molecular formula C8H5F4NO2 B1409321 3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227565-73-2

3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1409321
CAS No.: 1227565-73-2
M. Wt: 223.12 g/mol
InChI Key: FRGRBUKTHIWINZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it an attractive candidate for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-6-4(3-5(14)15)1-2-13-7(6)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRBUKTHIWINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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